molecular formula C7H5F2I B1388539 1-(Difluoromethyl)-4-iodobenzene CAS No. 1214372-82-3

1-(Difluoromethyl)-4-iodobenzene

Cat. No. B1388539
CAS RN: 1214372-82-3
M. Wt: 254.02 g/mol
InChI Key: MLDZNKPELBMONG-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)-4-iodobenzene” is a compound that falls under the category of difluoromethylated molecules . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethylated molecules has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Late-stage Difluoromethylation

“1-(Difluoromethyl)-4-iodobenzene” can be used in late-stage difluoromethylation processes. This involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-based Methods

The compound can be used in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . This has been a significant development in the last decade .

Minisci-type Radical Chemistry

“1-(Difluoromethyl)-4-iodobenzene” can be used in Minisci-type radical chemistry for difluoromethylation of C (sp2)–H bonds . This strategy is best applied to heteroaromatics .

Construction of C (sp3)–CF2H Bonds

The compound can be used in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .

Site-selective Installation of CF2H onto Large Biomolecules

An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . “1-(Difluoromethyl)-4-iodobenzene” can potentially be used in this application .

Formation of X–CF2H Bonds

The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . “1-(Difluoromethyl)-4-iodobenzene” can potentially be used in these protocols .

properties

IUPAC Name

1-(difluoromethyl)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDZNKPELBMONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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